molecular formula C13H11F3N2O2S B12512038 N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide

N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide

Cat. No.: B12512038
M. Wt: 316.30 g/mol
InChI Key: HDELRTDSOCFEEA-UHFFFAOYSA-N
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Description

N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making this compound valuable in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide typically involves a multi-step process. One common method is the nucleophilic substitution reaction between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. This reaction is performed under magnetic stirring at room temperature in solvents like acetonitrile or dimethylformamide (DMF), yielding the desired product in moderate yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in plants, it upregulates jasmonate-inducible defense genes, leading to increased production of secondary metabolites like nicotine. This action is achieved without causing significant growth inhibition, making it a valuable tool for crop protection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is unique due to its ability to mimic the effects of methyl jasmonate without the associated growth inhibition. This property makes it particularly valuable in agricultural applications where maintaining plant growth is crucial .

Properties

Molecular Formula

C13H11F3N2O2S

Molecular Weight

316.30 g/mol

IUPAC Name

N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide

InChI

InChI=1S/C13H11F3N2O2S/c1-18(21(19,20)11-5-3-2-4-6-11)12-8-7-10(9-17-12)13(14,15)16/h2-9H,1H3

InChI Key

HDELRTDSOCFEEA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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